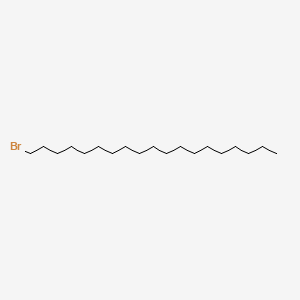

1-Bromononadecane

Description

Historical Trajectory of Bromoalkane Chemistry

The study of haloalkanes, the family of compounds to which 1-Bromononadecane belongs, has roots stretching back centuries, with compounds like chloroethane (B1197429) being produced as early as the 15th century. wikipedia.orgscribd.com However, the systematic synthesis and understanding of these compounds truly began to flourish in the 19th century, in parallel with the foundational development of organic chemistry and the structural theory of alkanes. wikipedia.org During this period, chemists developed reliable methods for the selective formation of carbon-halogen bonds. wikipedia.org

Key synthetic methodologies were established, including the addition of halogens and hydrogen halides to alkenes (hydrohalogenation) and the conversion of alcohols into alkyl halides. wikipedia.org These methods proved to be exceptionally versatile and robust, making a wide array of haloalkanes readily accessible for industrial and laboratory applications. wikipedia.org The formal naming system for these compounds follows IUPAC nomenclature, where the halogen is treated as a prefix to the parent alkane, such as in "bromoethane" or "tetrachloromethane". wikipedia.orgchemeurope.com

Significance of Long-Chain Alkyl Bromides in Contemporary Chemical Science

Long-chain alkyl bromides, such as this compound, are a distinct and important subclass of bromoalkanes. Their significance in modern chemical science stems from the unique combination of a reactive functional group (the bromo group) and a long, nonpolar hydrocarbon chain. This structure makes them valuable intermediates and building blocks in various fields.

The extended alkyl chain imparts significant lipophilicity and hydrophobicity. d-nb.infowikipedia.org This property is strategically utilized in the synthesis of surfactants and amphiphilic molecules, where the alkyl bromide is used to introduce a hydrophobic tail to a polar head group. d-nb.info In materials science, long-chain alkyl halides are investigated for their ability to form self-assembled monolayers on surfaces. osu.edu The interplay between the van der Waals interactions of the long chains and the interaction of the bromide headgroup with the substrate allows for the creation of ordered molecular films. osu.eduacs.org The length of the hydrocarbon chain has been shown to be a critical factor in the stability and interaction energy of these adsorbed layers. acs.org

Furthermore, the carbon-bromine bond is a versatile functional group in organic synthesis. It can participate in nucleophilic substitution reactions, allowing the long alkyl chain to be attached to a wide variety of other molecular fragments. This makes long-chain alkyl bromides essential precursors for creating complex molecules, including pharmaceuticals, polymers, and other fine chemicals. qiji-chem.comresearchgate.net

Scope and Research Objectives Pertaining to this compound

Research involving this compound is targeted toward leveraging its specific chemical structure for advanced applications. The primary objectives are centered on its use as a synthetic precursor and a model compound in materials and degradation studies.

Specific research objectives include:

Synthesis of Complex Organic Molecules: A key objective is utilizing this compound as a long-chain alkylating agent in multi-step organic synthesis. For instance, it has been employed as a reactant in the synthesis of novel long-chain fatty acids, such as certain pentacosynoic acids, which are studied for their biological activities. researchgate.net

Development of Advanced Materials: Research aims to incorporate this compound into new materials. One patented area of investigation involves its potential use as a phase-change material for latent heat storage applications. google.com

Investigating Chemical Degradation Pathways: The compound serves as a model for studying the behavior of long-chain hydrocarbons. It has been used as a representative compound in research examining the degradation of lubricants and fuels. whiterose.ac.uk

Preparation of Other Chemical Intermediates: There is an objective to use this compound as a starting material for producing other long-chain primary compounds, such as 1-nonadecanol (B74867) or other functionalized alkanes. google.commedicineslearningportal.org

These focused research aims highlight the role of this compound as a specialized chemical tool for creating complex structures and understanding fundamental chemical processes.

Data Tables

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 4434-66-6 | sigmaaldrich.comalfa-chemistry.comnih.gov |

| Molecular Formula | C₁₉H₃₉Br | sigmaaldrich.comalfa-chemistry.comnih.gov |

| Molecular Weight | 347.42 g/mol | sigmaaldrich.comglpbio.com |

| Melting Point | 38-41 °C | sigmaaldrich.comalfa-chemistry.comchemsrc.comchemicalbook.com |

| Boiling Point | 372.2 °C at 760 mmHg | alfa-chemistry.comchemsrc.com |

| Density | 0.977 g/cm³ | alfa-chemistry.comchemsrc.com |

| InChI Key | GWESGLGUMMNXDU-UHFFFAOYSA-N | sigmaaldrich.comalfa-chemistry.com |

Structure

2D Structure

Properties

IUPAC Name |

1-bromononadecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H39Br/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20/h2-19H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWESGLGUMMNXDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H39Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4063458 | |

| Record name | Nonadecane, 1-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4063458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

347.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4434-66-6 | |

| Record name | 1-Bromononadecane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4434-66-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nonadecane, 1-bromo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004434666 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-BROMONONADECANE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=133439 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Nonadecane, 1-bromo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Nonadecane, 1-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4063458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-bromononadecane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.402 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 Bromononadecane and Analogs

Classical Approaches to Primary Bromoalkane Synthesis

Traditional methods for synthesizing primary bromoalkanes primarily involve the conversion of the corresponding primary alcohols. These approaches are valued for their reliability and scalability.

Conversion of Long-Chain Alcohols via Hydrogen Bromide Reagents

A fundamental method for producing primary bromoalkanes is the reaction of the corresponding alcohol with hydrogen bromide (HBr). This nucleophilic substitution reaction involves the protonation of the alcohol's hydroxyl group by the acid, forming a good leaving group (water). alevelchemistry.co.uk Subsequently, the bromide ion acts as a nucleophile, attacking the carbon atom and displacing the water molecule to form the bromoalkane. manac-inc.co.jp For primary alcohols like nonadecan-1-ol, the reaction proceeds via an SN2 mechanism.

The HBr reagent can be generated in situ by reacting an alkali metal bromide, such as sodium bromide or potassium bromide, with a strong, non-oxidizing acid like concentrated sulfuric acid or phosphoric acid. savemyexams.comsavemyexams.comphysicsandmathstutor.com The use of 50% concentrated sulfuric acid with potassium bromide is a common practice, though more concentrated sulfuric acid is avoided as it can oxidize the bromide ions to bromine. savemyexams.comsavemyexams.com An alternative is heating the alcohol under reflux with sodium bromide and concentrated phosphoric acid. physicsandmathstutor.com For substrates that may be sensitive to strong acids or high temperatures, methods have been developed that involve bubbling dry hydrogen bromide gas through a solution of the alcohol at low temperatures or using phase-transfer catalysts in two-phase reaction systems. manac-inc.co.jp

Reactions Involving Phosphorus Halides

Perhaps the most common and often preferred method for converting primary and secondary alcohols into bromoalkanes is the use of phosphorus tribromide (PBr₃). commonorganicchemistry.compearson.com This method is known for proceeding under milder conditions than reactions with HBr and typically gives higher yields. byjus.comvaia.com A key advantage of using PBr₃ is that it avoids the carbocation rearrangements that can sometimes occur with HBr, making it particularly suitable for synthesizing specific isomers like neopentyl bromide from its alcohol. byjus.comvaia.com

The reaction mechanism involves the activation of the alcohol's oxygen by the electrophilic phosphorus atom, which converts the hydroxyl group into an excellent leaving group. byjus.commasterorganicchemistry.com This is followed by a backside nucleophilic attack (SN2) on the carbon atom by a bromide ion. byjus.comorgosolver.com This SN2 pathway ensures the reaction works well for primary and secondary alcohols and results in an inversion of configuration if the carbon center is chiral. byjus.comorgosolver.com The reaction is versatile and can be performed with PBr₃ generated in situ from red phosphorus and bromine to improve economy for large-scale synthesis. manac-inc.co.jp

Table 1: Comparison of Classical Bromination Methods for Primary Alcohols

| Feature | Hydrogen Bromide (HBr) Method | Phosphorus Tribromide (PBr₃) Method |

|---|---|---|

| Reagents | HBr (gas or aqueous), or NaBr/KBr + H₂SO₄/H₃PO₄ manac-inc.co.jpsavemyexams.comsavemyexams.com | PBr₃, or Red Phosphorus + Br₂ manac-inc.co.jp |

| Mechanism (Primary Alcohols) | SN2 | SN2 byjus.comorgosolver.com |

| Reaction Conditions | Often requires heating/reflux; can be harsh. savemyexams.comphysicsandmathstutor.com | Generally milder conditions, can be done at 0°C to room temperature. vaia.com |

| Rearrangements | Possible due to potential for carbocation-like character or competing E1/SN1 pathways. vaia.com | Rearrangements are minimal, preserving the carbon skeleton. byjus.comvaia.com |

| Byproducts | Water, corresponding salt (e.g., NaHSO₄). physicsandmathstutor.com | Phosphorous acid (H₃PO₃). vaia.comsavemyexams.com |

Advanced Synthetic Strategies for Selective Functionalization

Modern synthetic chemistry seeks to develop more efficient, selective, and sustainable methods for creating C-Br bonds, including direct functionalization of unactivated C-H bonds.

Transition Metal-Catalyzed Transformations

The direct conversion of C-H bonds in alkanes to C-B bonds, followed by subsequent transformation, has emerged as a powerful strategy. Transition metal-catalyzed borylation of alkanes provides a route to alkylboronate esters, which are versatile intermediates. researchgate.netnih.gov Catalysts based on metals like iridium, rhodium, and rhenium can selectively borylate the terminal C-H bonds of linear alkanes with reagents such as bis(pinacolato)diboron (B136004) (B₂pin₂). researchgate.netrsc.org The resulting terminal alkylboronate ester can then be converted to the corresponding bromoalkane.

More direct approaches involve the transition metal-catalyzed C(sp³)–H bromination. For example, iron porphyrin complexes can catalyze the bromination of unactivated C–H bonds. rsc.org In these systems, the addition of a salt like lithium bromide can inhibit the typical oxygen rebound pathway that leads to alcohols, resulting in the brominated compound as the sole product. rsc.org This method has shown high efficiency for the bromination of various hydrocarbons, including linear alkanes. rsc.org

Innovative Reaction Designs for Sustainable Production

Efforts to create more environmentally benign synthetic routes have led to the development of innovative reaction designs, often utilizing light as an energy source.

Photocatalysis: Visible-light photoredox catalysis has become a powerful tool for generating alkyl radicals from unactivated bromoalkanes for C-C bond formation, and related principles can be applied to their synthesis. acs.orgnih.govrsc.org A sustainable approach for generating HBr in situ involves the photoirradiation of a mixture of an alkane and molecular bromine. organic-chemistry.org One novel setup uses a triphasic system (hydrocarbon, perfluorohexane, and bromine) where photoirradiation generates HBr, which then adds to a terminal alkene in an anti-Markovnikov fashion to yield the primary bromoalkane. organic-chemistry.org This method provides a molecular-level flow system and minimizes hazardous solvents. organic-chemistry.org

Iron-Catalyzed Photoelectrocatalysis: A recently developed method combines iron catalysis with photoelectrochemistry for the C(sp³)–H borylation of alkanes. chinesechemsoc.org This system uses an inexpensive iron catalyst (FeCl₃), light, and electricity to mediate the borylation of non-activated C-H bonds, showing a unique preference for primary positions. chinesechemsoc.org

Table 2: Summary of Advanced Synthetic Strategies

| Strategy | Description | Key Features | Reference |

|---|---|---|---|

| Transition Metal-Catalyzed Borylation | Two-step process involving C-H borylation of the alkane followed by conversion of the C-B bond to a C-Br bond. | High terminal selectivity for linear alkanes; utilizes versatile boronate ester intermediates. | rsc.org, researchgate.net |

| Iron-Catalyzed C-H Bromination | Direct bromination of unactivated C-H bonds using an iron porphyrin catalyst and a bromide source. | Inhibits formation of oxygenated byproducts; direct conversion of C-H to C-Br. | rsc.org |

| Photoirradiative HBr Generation | In situ generation of HBr from an alkane and Br₂ using light, followed by radical addition to an alkene. | Sustainable; uses a phase-vanishing system; anti-Markovnikov addition yields terminal bromides. | organic-chemistry.org |

| Ferro-Photoelectrocatalysis | Borylation of C(sp³)–H bonds using an iron catalyst, light, and electricity. | Sustainable (uses electricity as a green oxidant); excellent regioselectivity for primary C-H bonds. | chinesechemsoc.org |

Derivatization Pathways Utilizing 1-Bromononadecane as a Precursor

This compound is a valuable precursor in organic synthesis, primarily due to the bromine atom being a good leaving group in nucleophilic substitution reactions. This allows for the attachment of the 19-carbon alkyl chain to a wide variety of functional groups and molecules.

Common derivatization reactions include:

Nucleophilic Substitution: The bromide can be displaced by various nucleophiles. For instance, reaction with amines leads to the formation of secondary, tertiary, or quaternary ammonium (B1175870) salts. nih.gov Quaternization reactions of amines (such as nicotinamide (B372718) or 2-(dimethylamino)ethyl acrylate) with long-chain 1-bromoalkanes like this compound or its analogs are used to synthesize cationic surfactants and functional monomers. nih.govespublisher.com

Williamson Ether Synthesis: Reaction with an alkoxide ion yields an ether.

Nitrile Synthesis: Reaction with potassium cyanide introduces a nitrile group, extending the carbon chain by one atom. physicsandmathstutor.com

Alkylation of Heterocycles: Photocatalytic methods using gold catalysts can activate unactivated bromoalkanes to generate alkyl radicals, which can then be used for the direct C-H alkylation of heteroarenes. nih.govrsc.org

Table 3: Examples of Derivatization Reactions with Long-Chain 1-Bromoalkanes

| Reactant | Bromoalkane Analog | Reaction Type | Product Class | Reference |

|---|---|---|---|---|

| Nicotinamide | 1-Bromoalkanes (C₁₀-C₁₈) | Quaternization (Nucleophilic Substitution) | N-alkylnicotinamide bromides (Cationic Surfactants) | nih.gov |

| 2-(Dimethylamino)ethyl acrylate | 1-Bromooctadecane | Quaternization (Nucleophilic Substitution) | Acrylate-functionalized monomer surfactant | espublisher.com |

| N-Methyldiethanolamine | 1-Bromooctadecane | Quaternization (Nucleophilic Substitution) | Diol-functionalized surfactant | espublisher.com |

| 3-Butyn-1-ol (as lithium acetylide) | 1-Bromododecane (B92323) / 1-Bromoeicosane (B1265406) | Nucleophilic Substitution | Long-chain homopropargyl alcohols | ub.edu |

| Heteroarenes | Unactivated Bromoalkanes | Photoredox Gold-Catalyzed Alkylation | Alkylated Heteroarenes | nih.gov, rsc.org |

Formation of Long-Chain Alkylammonium Salts

The reaction of this compound with tertiary amines is a primary method for synthesizing long-chain quaternary ammonium salts (QAS). These salts, which feature a positively charged nitrogen atom covalently bonded to four alkyl groups, are of significant interest, particularly as cationic surfactants. The reaction, known as the Menshutkin reaction, involves the nucleophilic attack of the tertiary amine's lone pair of electrons on the electrophilic carbon atom of this compound, displacing the bromide ion. wikipedia.orgchemguide.co.uk

This quaternization process is a type of N-alkylation. wikipedia.org The general reaction scheme involves combining the 1-bromoalkane with a suitable tertiary amine, often in a polar solvent like ethanol (B145695) or acetone, and heating the mixture to facilitate the reaction. physicsandmathstutor.comresearchgate.net The resulting quaternary ammonium salt precipitates from the solution or is isolated after removal of the solvent. physicsandmathstutor.com

While direct examples using this compound are specialized, the methodology is well-documented with analogous long-chain 1-bromoalkanes. For instance, the synthesis of hexadecyl methyl dihydroxyethyl ammonium bromide involves reacting 1-bromohexadecane (B154569) with N-methyldiethanolamine. researchgate.net Similarly, N-isopropyl-N,N-dimethyldodecan-1-aminium bromide is synthesized from 1-bromododecane and N,N-dimethylpropan-2-amine in ethanol. researchgate.net The reactivity of this compound in such reactions is analogous, allowing for the predictable synthesis of novel QAS with very long alkyl chains.

The choice of the tertiary amine determines the final properties of the QAS. Using a simple amine like trimethylamine (B31210) would yield nonadecyltrimethylammonium bromide. The general principle allows for the creation of a diverse range of QAS by varying the substituents on the tertiary amine, thereby tuning the properties of the resulting surfactant or catalyst. physicsandmathstutor.comchemistrystudent.com

Table 1: Representative Synthesis of Long-Chain Quaternary Ammonium Salts from 1-Bromoalkanes

| 1-Bromoalkane Reactant | Tertiary Amine | Solvent | Reaction Conditions | Product | Reference |

|---|---|---|---|---|---|

| 1-Bromododecane | N,N-dimethylpropan-2-amine | Ethanol | 70°C, 48h | N-isopropyl-N,N-dimethyldodecan-1-aminium bromide | researchgate.net |

| 1-Bromohexadecane | N-Methyldiethanolamine | None (Non-solvent method) | 110°C, 110 min | Hexadecyl methyl dihydroxyethyl ammonium bromide | researchgate.net |

Coupling Reactions for Complex Molecular Architectures (e.g., Acetylenic Couplings)

This compound serves as a crucial precursor for constructing complex molecules through carbon-carbon bond-forming reactions. Acetylenic coupling reactions, in particular, are powerful tools for extending carbon chains and introducing alkynyl moieties, which are themselves versatile functional groups for further chemical transformations.

A notable application of this compound is in the synthesis of long-chain fatty acids, such as 5-pentacosynoic acid. researchgate.netnih.govresearchgate.net In a reported synthesis, a protected alkynol, 2-((6-heptynyl)oxy)-tetrahydro-2H-pyran, is first deprotonated at the terminal alkyne using a strong base like n-butyllithium (n-BuLi) to form a lithium acetylide. nih.gov This acetylide then acts as a nucleophile, attacking this compound in an alkylation reaction to form a new carbon-carbon bond. researchgate.netnih.gov This step effectively couples the C19 chain of this compound to the C6 chain of the starting alkynol. The reaction is typically performed in a solvent mixture like tetrahydrofuran (B95107) (THF) and hexamethylphosphoramide (B148902) (HMPA) at low temperatures, gradually warming to room temperature over several hours. nih.govresearchgate.net Subsequent deprotection and oxidation steps yield the final 5-pentacosynoic acid.

This type of reaction is a fundamental acetylenic coupling. Another widely used method for coupling alkyl halides with terminal alkynes is the Sonogashira coupling, although it is more commonly applied to aryl or vinyl halides. wikipedia.orglibretexts.orgorganic-chemistry.org The classic Sonogashira reaction employs a palladium catalyst and a copper(I) co-catalyst in the presence of a base. wikipedia.org While less common for saturated alkyl halides like this compound due to slower oxidative addition to the palladium center, variations of these catalyzed coupling reactions are continually being developed to expand their scope. wikipedia.org The direct alkylation of an acetylide with this compound, as seen in the synthesis of pentacosynoic acid, provides a robust and direct route to complex acetylenic architectures. nih.gov

Table 2: Research Findings on the Acetylenic Coupling of this compound

| Reactant 1 | Reactant 2 | Key Reagents | Solvent | Conditions | Product of Coupling Step | Final Product (after further steps) | Reference |

|---|

Mechanistic Studies of 1 Bromononadecane Reactivity

Nucleophilic Substitution Reaction Mechanisms

As a primary alkyl halide, 1-bromononadecane is a prime substrate for bimolecular nucleophilic substitution (SN2) reactions. chemicalnote.comlibretexts.org In this one-step, concerted mechanism, a nucleophile attacks the electrophilic carbon atom bonded to the bromine atom from the backside (180° to the leaving group). libretexts.orgmasterorganicchemistry.com Simultaneously, the carbon-bromine bond breaks, and a new bond between the carbon and the nucleophile is formed. chemicalnote.comwikipedia.org The reaction proceeds through a high-energy transition state where the carbon atom is pentacoordinate. masterorganicchemistry.comwikipedia.org The rate of the SN2 reaction is dependent on the concentrations of both the this compound substrate and the nucleophile, exhibiting second-order kinetics. chemicalnote.comwikipedia.org

The long nonadecane (B133392) chain influences the reaction rate. Generally, increasing the length of the alkyl chain in haloalkanes leads to a decrease in the SN2 reaction rate due to increased steric hindrance, which impedes the backside attack of the nucleophile. chemicalnote.commasterorganicchemistry.com However, this effect is most pronounced for the first few carbon atoms, and the impact on reactivity diminishes as the chain gets longer. msu.edu

Stereochemical Outcomes of SN2 Pathways

A hallmark of the SN2 mechanism is the inversion of stereochemical configuration at the reaction center, an outcome known as Walden inversion. wikipedia.orgchadsprep.com If the reaction were to occur at a chiral carbon, a substrate with an (R) configuration would yield a product with an (S) configuration, and vice versa. libretexts.org This is a direct consequence of the mandatory backside attack by the nucleophile. libretexts.orgmasterorganicchemistry.com Since this compound is an achiral molecule (the carbon bearing the bromine is not a stereocenter), the reaction does not produce an enantiomeric product. However, the principle of inversion of configuration remains a fundamental aspect of its SN2 reactivity pathway.

Elimination Reaction Pathways

In the presence of a strong base, this compound can undergo elimination reactions, typically following the bimolecular elimination (E2) pathway, which competes with SN2 reactions. The E2 mechanism is also a concerted, one-step process where the base abstracts a proton from the carbon atom adjacent (beta-position) to the carbon bearing the bromine, while simultaneously the C-Br bond breaks and a pi (π) bond forms, yielding an alkene. saskoer.ca

Dehydrohalogenation Reactions and Alkene Formation

The elimination of a hydrogen and a bromine atom from this compound is known as a dehydrohalogenation reaction. Since this compound is a primary alkyl halide, the beta-hydrogens are located on the second carbon of the chain. Abstraction of one of these hydrogens by a base leads to the formation of a single constitutional isomer, 1-nonadecene.

Regioselectivity and Stereoselectivity in Elimination Processes

Regioselectivity refers to the preference for forming a double bond at one position over another when multiple constitutional isomers are possible. For this compound, only one regioisomer, 1-nonadecene, can be formed as there is only one type of beta-hydrogen. However, in more substituted long-chain bromoalkanes, elimination reactions typically follow Zaitsev's rule, which predicts that the major product will be the more substituted, and therefore more stable, alkene. msu.edulibretexts.org The use of sterically bulky bases, such as potassium tert-butoxide, can favor the formation of the less substituted (Hofmann) alkene. msu.edulibretexts.org

Stereoselectivity refers to the preference for the formation of one stereoisomer over another. E2 reactions are highly stereoselective, generally favoring the formation of the trans (E) alkene over the cis (Z) alkene. saskoer.cachemistrysteps.com This preference is due to the transition state geometry, which must be anti-periplanar, meaning the abstracted hydrogen and the leaving group are on opposite sides of the C-C bond. chemistrysteps.com The conformation leading to the trans product is typically lower in energy (more stable) than the one leading to the cis product because it minimizes steric strain. chemistrysteps.com For a general long-chain secondary bromoalkane, the product distribution would strongly favor the more stable trans-Zaitsev product.

| Product | Type | Relative Yield |

|---|---|---|

| 2-Butene | Zaitsev Product (Disubstituted) | ~81% |

| trans-2-Butene | More Stable Stereoisomer | ~71% |

| cis-2-Butene | Less Stable Stereoisomer | ~10% |

| 1-Butene | Hofmann Product (Monosubstituted) | ~19% |

Radical Reaction Pathways and Their Applications

This compound can also participate in free-radical reactions. These reactions proceed via a chain mechanism involving three distinct stages: initiation, propagation, and termination. lumenlearning.comtib.eu Initiation involves the homolytic cleavage of a weak bond to form radicals, often prompted by heat or UV light. lumenlearning.com In the propagation steps, a radical reacts with a stable molecule to form a new radical, continuing the chain. lumenlearning.com The reaction concludes with termination, where two radicals combine to form a stable, non-radical product. lumenlearning.com

A key application of long-chain alkyl halides like this compound is in the field of polymer chemistry, specifically in Atom Transfer Radical Polymerization (ATRP). springernature.comsigmaaldrich.com In ATRP, the alkyl halide acts as an initiator. sigmaaldrich.com A transition-metal catalyst (e.g., a copper complex) reversibly abstracts the bromine atom from this compound to form a carbon-centered radical and a higher oxidation state metal-halide complex. sigmaaldrich.comcmu.edu This radical then adds to a monomer, initiating polymerization. The process is controlled because the metal complex can reversibly deactivate the growing polymer chain by re-donating the bromine atom, allowing for the synthesis of polymers with well-defined molecular weights and architectures. springernature.comsigmaaldrich.com

Other radical reactions where this compound could serve as a precursor include radical additions to alkenes and radical cyclization reactions, although specific examples in the literature are less common. beilstein-journals.orglibretexts.orglibretexts.org In these processes, the nonadecanyl radical, generated by abstraction of the bromine atom, would be the key reactive intermediate.

Radical Halogenation Processes

The reactivity of this compound in radical halogenation processes is governed by the principles of free-radical chain reactions, which consist of three main stages: initiation, propagation, and termination. libretexts.orgbyjus.com These reactions are typically initiated by heat or ultraviolet (UV) light, which provides the necessary energy to homolytically cleave a halogen molecule (like Br₂ or Cl₂), forming two highly reactive halogen radicals. msu.edudocbrown.info

Mechanism Steps:

Initiation: The process begins with the homolytic cleavage of the bromine-bromine bond (Br-Br) by UV light or heat, generating two bromine radicals (Br•). byjus.com This step is crucial as the Br-Br bond is significantly weaker than the C-H or C-C bonds within the alkane chain. msu.edudocbrown.info

Propagation: A bromine radical abstracts a hydrogen atom from the nonadecane chain to form hydrogen bromide (HBr) and a nonadecyl radical. youtube.com This newly formed alkyl radical then reacts with another bromine molecule (Br₂) to yield a dibromononadecane and a new bromine radical, which continues the chain reaction.

Termination: The chain reaction ceases when two radicals combine. This can occur in several ways, such as two bromine radicals forming Br₂, an alkyl radical and a bromine radical forming a dibromononadecane, or two alkyl radicals coupling to form a larger alkane. libretexts.org

In the context of further halogenating this compound, the selectivity of the reaction is a key consideration. Bromination is notably more selective than chlorination. masterorganicchemistry.comyoutube.com The stability of the intermediate alkyl radical dictates the major product, with stability increasing in the order of primary < secondary < tertiary radicals. msu.educhemistrysteps.com In the this compound molecule, there are primary hydrogens at the terminal methyl group (C19) and secondary hydrogens along the methylene (B1212753) chain (C2 to C18). The initial bromine is on C1.

Due to the higher stability of secondary radicals, a bromine radical will preferentially abstract a hydrogen atom from one of the secondary carbons (C2-C18) over the primary hydrogens at the end of the chain. youtube.comchemistrysteps.com This selectivity arises because the propagation step for bromination is endothermic, meaning its transition state more closely resembles the products (the alkyl radical and HBr). masterorganicchemistry.comstackexchange.com Consequently, the energy differences between the potential primary and secondary radicals are more pronounced in the transition state, leading to a high preference for the formation of the more stable secondary radical. masterorganicchemistry.comstackexchange.com Chlorination, being an exothermic reaction, has an earlier transition state that resembles the reactants, resulting in lower selectivity. masterorganicchemistry.com

| Halogen | Primary (1°) C-H | Secondary (2°) C-H | Tertiary (3°) C-H |

|---|---|---|---|

| Chlorine (Cl₂) | 1 | ~4-5 | ~5-6 |

| Bromine (Br₂) | 1 | ~80-100 | >1600 |

This table presents generalized relative reactivity ratios for radical chlorination and bromination. The high selectivity of bromine for secondary and tertiary positions is a key principle in its synthetic utility. masterorganicchemistry.comchemistrysteps.com

Role in Polymerization and Complex Molecule Synthesis

The carbon-bromine bond in this compound serves as a versatile functional group, making the compound a valuable intermediate in both polymerization and the synthesis of more complex molecules.

Polymerization: Long-chain alkyl bromides, such as this compound, are effective initiators for Atom Transfer Radical Polymerization (ATRP), a type of controlled radical polymerization. labinsights.nlwikipedia.org ATRP allows for the synthesis of polymers with well-defined molecular weights, low polydispersity, and complex architectures. sigmaaldrich.com The mechanism involves a reversible activation-deactivation equilibrium catalyzed by a transition metal complex, typically copper-based. labinsights.nlsigmaaldrich.com

The process is initiated when the copper(I) catalyst complex abstracts the bromine atom from this compound. sigmaaldrich.com This generates a nonadecyl radical and the oxidized copper(II) species. The nonadecyl radical then adds to a monomer molecule, starting the polymer chain growth. The polymer chain end remains "living" as the bromine can be reversibly transferred back from the copper(II) complex, deactivating the growing chain. This controlled process minimizes termination reactions and allows for precise control over the final polymer structure. labinsights.nlwikipedia.org The use of analogous long-chain initiators like 1-bromoeicosane (B1265406) in preparing polymer nanocomposites highlights this application. lookchem.comchemicalbook.com

Complex Molecule Synthesis: In the synthesis of complex organic molecules, this compound acts as a building block. The C-Br bond is a key functional handle that can be transformed into a variety of other functional groups through nucleophilic substitution or elimination reactions. savemyexams.com For instance, it can be used to introduce the 19-carbon nonadecyl chain into a target molecule. This is particularly useful in the synthesis of surfactants, lipids, and other amphiphilic molecules where a long, hydrophobic alkyl tail is required. rsc.orgupc.edu The synthesis of alkyltrimethylphosphonium bromides, a class of cationic surfactants, from the corresponding 1-bromoalkanes demonstrates this utility. rsc.orgupc.edu

Photochemical Transformation Mechanisms

Photodissociation Processes in Solution

The primary photochemical transformation for this compound in solution is the photodissociation of the carbon-bromine (C-Br) bond. This process is initiated when the molecule absorbs a photon of UV light with sufficient energy to induce homolytic cleavage of the C-Br bond, which is generally the weakest bond in the molecule. docbrown.infonih.gov This cleavage results in the formation of a nonadecyl radical and a bromine radical. nih.govresearchgate.net

Studies on various bromoalkanes in solution have elucidated the subsequent steps. nih.gov Once formed, the radical pair is temporarily held within a "cage" of solvent molecules. nobelprize.org Within this cage, several events can occur:

Geminate Recombination: The original nonadecyl and bromine radicals can recombine to reform this compound.

Solvent Escape: The radicals can diffuse out of the solvent cage and react with other species in the bulk solution. The escaped nonadecyl radical might abstract a hydrogen atom from a solvent molecule or another alkane chain, while the bromine radical can also participate in further reactions.

Reaction with Solvent: The highly reactive radicals can react directly with the solvent molecules.

The nature of the solvent plays a critical role in the dynamics of these processes. The size of the solvent cage and the interactions between the solute and solvent affect the rate of recombination and escape. nobelprize.orgacs.org Research using ultrafast time-resolved spectroscopy on bromoalkanes has directly observed the formation and decay of these radical intermediates in solution, confirming the C-Br bond scission as the principal initial event upon UV irradiation. nih.gov

| Bond | Typical BDE (kJ/mol) |

|---|---|

| C-H (primary) | ~423 |

| C-H (secondary) | ~413 |

| C-C | ~348 docbrown.info |

| C-Br | ~285-300 |

| Br-Br | ~193 docbrown.info |

This table shows that the C-Br bond is significantly weaker than C-H or C-C bonds, making it the most likely site for photochemical cleavage. msu.edudocbrown.info

Heterogeneous Photoreactions of Brominated Compounds

Heterogeneous photoreactions involve processes occurring at the interface between two phases, such as a solid catalyst and a liquid or gas. mdpi.com For brominated compounds like this compound, these reactions are particularly relevant in the context of photocatalysis and reactions on surfaces. mdpi.comd-nb.info

Semiconductor Photocatalysis: In the presence of a semiconductor photocatalyst (e.g., Titanium Dioxide, TiO₂) and UV light, this compound can undergo degradation. The mechanism involves several steps:

Adsorption: The this compound molecule adsorbs onto the surface of the semiconductor. mdpi.combeilstein-journals.org

Photoexcitation: UV light excites the semiconductor, promoting an electron from the valence band to the conduction band, creating an electron-hole pair (e⁻/h⁺). beilstein-journals.org

Redox Reactions: The photogenerated holes are powerful oxidants and can directly oxidize the adsorbed bromoalkane. Alternatively, they can react with water or hydroxide (B78521) ions on the surface to produce highly reactive hydroxyl radicals (•OH). These hydroxyl radicals can then attack the this compound molecule, leading to its degradation. The electrons in the conduction band can reduce oxygen to form superoxide (B77818) radicals, which also contribute to the oxidative degradation process. mdpi.com

Reactions in Self-Assembled Monolayers: Long-chain 1-bromoalkanes, including this compound and the similar 1-bromoeicosane, are known to form ordered self-assembled monolayers on solid substrates like graphite (B72142). columbia.edupnas.org These organized structures provide a unique environment for photoreactions. When such a monolayer is irradiated, the photodissociation of the C-Br bond occurs within a highly constrained, two-dimensional environment. The fate of the resulting radicals is influenced by the tight packing of the surrounding molecules. The reaction could differ from that in a bulk solution, potentially leading to specific intermolecular reactions with neighboring alkyl chains or reactions influenced by the electronic properties of the underlying substrate. columbia.edu The study of such systems is crucial for understanding photoreactivity in nanoscale and surface-confined systems.

Advanced Analytical Techniques for Characterization and Quantification

Spectroscopic Characterization Methods

Spectroscopy is a fundamental tool for probing the molecular structure of compounds. By interacting with different forms of electromagnetic radiation, molecules provide a unique fingerprint that allows for detailed structural analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the precise structure of an organic molecule. It provides information on the chemical environment of individual atoms, primarily hydrogen (¹H NMR) and carbon (¹³C NMR).

For 1-Bromononadecane, ¹H NMR spectroscopy reveals distinct signals corresponding to the different types of protons in the long alkyl chain. The protons on the carbon atom bonded to the electronegative bromine atom (α-CH₂) are deshielded and thus appear at a lower field (higher chemical shift) compared to the other methylene (B1212753) protons (-(CH₂)₁₇-) in the chain. The terminal methyl group (-CH₃) protons are the most shielded and appear at the highest field.

¹³C NMR spectroscopy provides direct information about the carbon skeleton of the molecule. bhu.ac.in Each carbon atom in a unique chemical environment gives a distinct signal. bhu.ac.in The carbon atom directly attached to the bromine (C1) is significantly downfield due to the halogen's electron-withdrawing effect. The other carbon atoms along the chain show characteristic shifts, which can be assigned based on their position relative to the bromine atom and the end of the chain. oregonstate.edulibretexts.org

Table 1: Typical NMR Spectroscopic Data for this compound

| Nucleus | Position | Typical Chemical Shift (δ) in ppm (CDCl₃) | Multiplicity |

| ¹H | α-CH₂ | ~3.40 | Triplet (t) |

| ¹H | β-CH₂ | ~1.85 | Quintet (p) |

| ¹H | -(CH₂)₁₆- | ~1.25 | Broad singlet |

| ¹H | γ-CH₂ | ~1.42 | Multiplet |

| ¹H | ω-CH₃ | ~0.88 | Triplet (t) |

| ¹³C | C1 (-CH₂Br) | ~34.0 | - |

| ¹³C | C2 | ~32.8 | - |

| ¹³C | C3 | ~28.8 | - |

| ¹³C | C4-C17 | ~29.7, 29.6, 29.5, 29.4, 29.1, 28.2 | - |

| ¹³C | C18 | ~22.7 | - |

| ¹³C | C19 (-CH₃) | ~14.1 | - |

| Note: Chemical shifts are approximate and can vary slightly based on solvent and experimental conditions. |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations. For this compound, the key functional groups are the C-H bonds of the alkane chain and the C-Br bond. whiterose.ac.ukmsu.edu

The IR spectrum of this compound will show strong absorption bands corresponding to the stretching and bending vibrations of the C-H bonds in the methylene and methyl groups. A characteristic absorption band at a lower wavenumber corresponds to the C-Br stretching vibration, which is a key indicator of the presence of the bromo group. uc.edu

Table 2: Characteristic Infrared (IR) Absorption Bands for this compound

| Vibrational Mode | Functional Group | Characteristic Wavenumber (cm⁻¹) | Intensity |

| C-H Stretch | Alkane (CH₂, CH₃) | 2850 - 3000 | Strong |

| CH₂ Scissoring | Alkane | ~1465 | Medium |

| CH₃ Rocking | Alkane | ~1378 | Medium |

| C-Br Stretch | Bromoalkane | 600 - 800 | Strong |

| Note: These are typical ranges and the exact position and intensity can vary. uc.eduvscht.cz |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight of the compound and its fragmentation pattern, which can aid in structural elucidation. chim.lu

In the mass spectrum of this compound, the molecular ion peak [M]⁺ would be observed. A crucial feature for bromo-compounds is the presence of a nearly equally intense M+2 peak. youtube.comdocbrown.info This is due to the two naturally occurring isotopes of bromine, ⁷⁹Br and ⁸¹Br, which have almost equal abundance (50.7% and 49.3%, respectively). docbrown.info

Fragmentation of the molecular ion provides further structural information. The weakest bond in the molecule, the C-Br bond, is likely to break first, leading to the formation of a nonadecyl cation ([C₁₉H₃₉]⁺) and a bromine radical. docbrown.infodocbrown.info Further fragmentation of the alkyl chain typically occurs, resulting in a series of carbocation fragments separated by 14 mass units (corresponding to CH₂ groups). chim.lu

Chromatographic Separation and Purity Determination

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. It is essential for determining the purity of a substance by separating it from any impurities.

Gas Chromatography (GC) for Volatile Analytes

Gas chromatography (GC) is an ideal method for the analysis of volatile and thermally stable compounds like this compound. savemyexams.com In GC, a sample is vaporized and injected into a column, where it is separated based on its differential partitioning between a gaseous mobile phase and a stationary phase. savemyexams.com

For long-chain bromoalkanes, a non-polar or medium-polarity capillary column is typically used. researchgate.net The retention time, the time it takes for the compound to travel through the column, is a characteristic property under specific GC conditions. savemyexams.com Purity is assessed by the chromatogram, where a single, sharp peak indicates a pure compound. The area under the peak is proportional to the amount of the compound present. GC can be coupled with a mass spectrometer (GC-MS) for definitive identification of the compound and any impurities. scispace.comresearchgate.net

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a versatile separation technique used to separate, identify, and quantify components in a mixture. advancechemjournal.com While GC is often preferred for volatile compounds, HPLC, particularly reversed-phase HPLC, can also be employed for the purity assessment of this compound. nih.govresearchgate.net

In reversed-phase HPLC (RP-HPLC), a non-polar stationary phase (like C18) is used with a polar mobile phase. As this compound is a highly non-polar molecule, it will be strongly retained on the column. researchgate.net A mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) is used to elute the compound. advancechemjournal.com Impurities with different polarities will have different retention times, allowing for their separation and quantification. A detector, such as a UV detector (if impurities have a chromophore) or a refractive index detector, is used to monitor the column effluent.

High-Sensitivity Detection of Trace Impurities

Ensuring the purity of this compound involves the detection and quantification of minute quantities of process-related impurities or degradation products. High-sensitivity analytical methods are essential for this purpose, especially for impurities that may be reactive or toxic.

Gas Chromatography with an Electron Capture Detector (GC-ECD) is a highly sensitive and selective technique used for detecting electronegative compounds, making it exceptionally well-suited for the analysis of halogenated substances like alkyl bromides. scioninstruments.commeasurlabs.com The detector operates using a radioactive source (typically Nickel-63) that emits beta particles, creating a steady stream of free electrons and a constant background current. scioninstruments.com When an electronegative compound, such as an alkyl bromide impurity, passes through the detector, it captures some of these electrons, causing a decrease in the current that is measured as a signal. scioninstruments.commeasurlabs.com

This method is ideal for quantifying trace levels of other alkyl bromide impurities within a this compound sample. Its high selectivity for halogenated compounds ensures that it can detect brominated impurities with minimal interference from the primary hydrocarbon matrix. scioninstruments.comlongdom.org The sensitivity of GC-ECD allows for detection limits in the parts-per-billion (ppb) range for many halogenated compounds. mdpi.comresearcher.life For routine analysis, a sample of this compound would be dissolved in a high-purity solvent, and an aliquot is injected into the GC system. The chromatographic conditions are optimized to separate impurities from the main component and from each other.

Table 1: Illustrative GC-ECD Parameters for Alkyl Bromide Analysis

| Parameter | Typical Setting | Purpose |

|---|---|---|

| GC Column | DB-624, DB-1, or similar (e.g., 30 m x 0.32 mm I.D., 1.8 µm film thickness) mdpi.comresearchgate.net | Separates individual compounds based on their boiling points and polarity. Phases like DB-624 are effective for separating volatile halogenated compounds. mdpi.com |

| Carrier Gas | Nitrogen or Argon/Methane scioninstruments.com | Transports the sample through the column. High-purity nitrogen is commonly used for ECD. |

| Injection Mode | Split/Splitless or Headspace | Introduces the sample into the GC. Headspace sampling is used for volatile impurities. mdpi.comresearcher.life |

| Oven Temperature Program | Isothermal or Gradient (e.g., 50°C hold for 2 min, ramp to 250°C at 10°C/min) | Controls the separation by managing the volatility of compounds. A temperature program allows for the separation of compounds with a wide range of boiling points. |

| Detector Temperature | ~300°C | Ensures that analytes remain in the gas phase and prevents contamination of the detector. |

| Limit of Quantification (LOQ) | 0.01 - 0.03 µg/mL mdpi.comresearcher.life | Demonstrates the high sensitivity of the method for trace-level quantification. |

Potential Genotoxic Impurities (PGIs) are compounds that can damage DNA and are a significant concern in the pharmaceutical industry. researchgate.netrroij.com Regulatory guidelines mandate strict control of these impurities, often requiring quantification at parts-per-million (ppm) or even lower levels relative to the active pharmaceutical ingredient (API). chromatographyonline.comchromatographyonline.com Alkylating agents, such as some alkyl halides, are a class of compounds often flagged as potential PGIs. rroij.com

Gas Chromatography-Mass Spectrometry (GC-MS) is the state-of-the-art technique for identifying and quantifying PGIs. chromatographyonline.commdpi.com While GC provides the separation, the mass spectrometer acts as a highly specific and sensitive detector. It ionizes the eluted compounds and separates the ions based on their mass-to-charge ratio (m/z), generating a unique mass spectrum for each compound. researchgate.net This mass spectrum serves as a chemical fingerprint, allowing for positive identification of unknown impurities by comparing them to spectral libraries. sterlingpharmasolutions.com For enhanced sensitivity when analyzing targeted PGIs, the mass spectrometer can be operated in Selected Ion Monitoring (SIM) mode, where it only monitors for specific m/z values characteristic of the impurity of interest, significantly improving the signal-to-noise ratio and lowering detection limits. researchgate.netrroij.comscholarsresearchlibrary.com

Table 2: Research Findings on GC-MS for PGI Determination

| Impurity Class | Analytical Approach | Key Findings & Research |

|---|---|---|

| Alkyl Halides (e.g., bromides, chlorides) | Headspace GC-MS | A sensitive GC-MS method was developed and validated for determining five PGI alkyl halides in Divalproex Sodium. The method achieved Limit of Quantification (LOQ) values between 0.005 and 0.019 µg/mL using a DB-1 column and SIM mode for detection. researchgate.net |

| Various Alkylating Agents | GC-MS/MS | A GC-MS/MS method was validated for five PGIs in abiraterone (B193195) acetate, including 2-bromopropane. The method demonstrated linearity and accuracy, with LOQ values sufficient for trace-level detection as per ICH guidelines. nih.gov |

| General PGIs | GC-MS | GC-MS is considered a primary method for analyzing volatile and semi-volatile PGIs. The combination of chromatographic separation with mass spectrometric detection provides the necessary sensitivity and selectivity for analysis at ppm or ppb levels. chromatographyonline.com |

Gas Chromatography-Electron Capture Detection (GC-ECD) for Alkyl Bromide Impurities

Stereochemical Analysis Methodologies

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, can be a critical quality attribute, especially in pharmaceuticals where different enantiomers or diastereomers can have vastly different biological activities. While this compound is an achiral molecule, stereochemical analysis techniques are vital for analyzing chiral impurities that may be present or for characterizing chiral derivatives synthesized from it.

Chiral chromatography is a powerful technique for separating enantiomers. researchgate.net The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer of a chiral compound. sigmaaldrich.comaocs.org This differential interaction leads to the formation of transient diastereomeric complexes, causing one enantiomer to be retained on the column longer than the other, thus enabling their separation. aocs.org

The primary modes of chiral chromatography include High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).

Chiral HPLC: This is the most common method, utilizing a wide variety of commercially available CSPs. Polysaccharide-based CSPs (e.g., derivatives of cellulose (B213188) or amylose) and cyclodextrin-based CSPs are widely used due to their broad applicability for separating different classes of chiral compounds. sigmaaldrich.commdpi.com

Chiral GC: This method is suitable for volatile and thermally stable chiral compounds. It uses columns where the stationary phase is a chiral molecule.

In the context of this compound, if a synthesis route involved chiral reagents or produced chiral by-products, chiral chromatography would be the definitive method to detect, separate, and quantify the enantiomers of those impurities.

X-ray crystallography is an analytical technique that provides the definitive, three-dimensional structure of a molecule in the solid state. anton-paar.comwikipedia.org The method involves irradiating a single, high-quality crystal of the compound with a beam of X-rays. nih.gov The electrons in the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern of spots. anton-paar.comnih.gov By analyzing the positions and intensities of these spots, a three-dimensional map of the electron density within the crystal can be calculated, from which the precise positions of all atoms, as well as bond lengths and angles, can be determined. wikipedia.orgnih.gov

For an achiral molecule like this compound, X-ray crystallography confirms its molecular structure and provides insight into its solid-state packing. Long-chain n-alkyl compounds typically crystallize in a lamellar structure, where the hydrocarbon chains align parallel to each other to maximize van der Waals forces. The bromine atom would be located at the surface of these layers. This technique provides unequivocal proof of the compound's identity and conformation in its crystalline form. wikipedia.org Although it requires a suitable single crystal, it remains the gold standard for absolute structure determination. anton-paar.com

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are a cornerstone of modern computational chemistry used to investigate the electronic structure of many-body systems like atoms and molecules. scispace.comacs.org DFT methods are employed to calculate molecular properties and predict the pathways of chemical reactions. rsc.orgwikipedia.org

Elucidation of Electronic Structures

The electronic structure of 1-bromononadecane dictates its fundamental chemical and physical properties. DFT calculations can provide a detailed picture of how electrons are distributed within the molecule.

The C-Br bond in this compound is a key feature. Due to the higher electronegativity of bromine compared to carbon, this bond is polarized, creating a partial positive charge (δ+) on the carbon atom and a partial negative charge (δ-) on the bromine atom. This polarization makes the α-carbon (the carbon bonded to bromine) an electrophilic center, susceptible to attack by nucleophiles. The long, 19-carbon alkyl chain is largely non-polar.

Computational methods can precisely quantify properties that describe this electronic structure, such as bond lengths, partial atomic charges, and the energies of frontier molecular orbitals (HOMO and LUMO). The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. For an alkyl halide, the HOMO is typically associated with the lone pair electrons on the halogen, while the LUMO is centered on the antibonding σ* orbital of the C-X (carbon-halogen) bond. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability.

Note: The values presented are typical estimates based on DFT calculations of similar long-chain haloalkanes. Actual values would require a specific calculation for this compound.

Prediction of Spectroscopic Properties and Reaction Energetics

A significant application of quantum chemical calculations is the prediction of spectroscopic data, which can aid in the identification and characterization of compounds. rsc.orgnih.gov DFT can be used to compute the vibrational frequencies of a molecule, which correspond to the peaks observed in an infrared (IR) spectrum. acs.orgaps.org For this compound, key predicted absorptions would include the C-H stretching and bending modes of the alkyl chain and, most characteristically, the C-Br stretching frequency.

Table 2: Examples of Predicted Spectroscopic and Energetic Data

| Data Type | Predicted Parameter | Typical Value Range | Method of Calculation |

|---|---|---|---|

| Spectroscopic | C-Br Stretch (IR) | 500 - 600 cm⁻¹ | DFT Frequency Calculation |

| Spectroscopic | α-CH₂ Protons (¹H-NMR) | ~3.4 ppm | DFT with GIAO method |

| Energetic | Sₙ2 Activation Energy (vs. Cl⁻) | 20 - 27 kcal/mol (in solution) | DFT with solvent model |

| Energetic | C-Br Bond Dissociation Energy | ~70 kcal/mol | High-level ab initio/DFT |

Note: These values are illustrative and based on computational studies of analogous bromoalkanes. scribd.comsciforum.net

Molecular Dynamics Simulations

While quantum mechanics describes the electronic structure of a molecule, molecular dynamics (MD) simulations are used to study the physical movements and interactions of atoms and molecules over time. princeton.eduaip.org This is particularly useful for large molecules like this compound, where the conformational flexibility of the long alkyl chain and its interactions with its environment are of interest.

Dynamics of Alkyl Chains in Condensed Phases

In a condensed phase (liquid or solid), the nineteen-carbon chain of this compound is not static. It undergoes constant motion, including bond vibrations, angle bending, and, most importantly, rotations around its carbon-carbon single bonds (dihedral rotations). MD simulations model these dynamics by applying classical mechanics to a system of atoms whose interactions are described by a force field. researchgate.net

Interfacial Phenomena and Self-Assembly Processes

This compound is an amphiphilic molecule, with a polar bromide headgroup and a long non-polar alkyl tail. This structure makes it a candidate for forming self-assembled monolayers (SAMs) on various surfaces. researchgate.netfrontiersin.orgresearchgate.net MD simulations are a primary tool for investigating the structure and stability of such assemblies. aip.orgacs.org

In a typical simulation, a model of a substrate (e.g., graphite (B72142), gold, or a metal oxide) is created, and multiple this compound molecules are placed near the surface. The simulation then shows how the molecules spontaneously organize. It is expected that the bromide headgroups would interact with the substrate, while the alkyl tails would extend away from it, packing together due to hydrophobic interactions. researchgate.netresearchgate.net MD simulations can reveal critical details about the resulting monolayer, including:

Molecular Tilt: The average angle the alkyl chains make with respect to the surface normal.

Packing Density: How closely the molecules are packed together.

Conformational Order: The degree to which the chains maintain an all-trans conformation versus having gauche defects (kinks).

Headgroup Arrangement: The specific two-dimensional pattern the bromine atoms form on the substrate. researchgate.net

These structural features, determined by the interplay of molecule-substrate and molecule-molecule interactions, are crucial for the properties of the resulting surface.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a compound and a specific property or biological activity. nih.gov A QSAR model is built by analyzing a dataset of compounds for which the activity is known and then used to predict the activity of new, untested compounds. researchgate.netqsardb.org

While no specific QSAR models focused solely on this compound are prominent in the literature, it is an ideal candidate for inclusion in QSAR studies of haloalkanes. For example, a QSAR model could be developed to predict the aquatic toxicity of a series of bromoalkanes.

The process involves three main components:

Dataset: A collection of molecules (e.g., various haloalkanes, including this compound) with measured experimental data for a specific endpoint (e.g., LC₅₀ toxicity value).

Descriptors: Numerical values that represent the physicochemical properties of the molecules. For this compound, these would include descriptors for hydrophobicity (like the octanol-water partition coefficient, LogP), electronic properties (like HOMO/LUMO energies or partial charges from quantum calculations), and steric or topological indices (like molecular weight or branching).

Statistical Model: A mathematical algorithm (e.g., Multiple Linear Regression, Partial Least Squares, or machine learning methods) that finds the best correlation between the descriptors and the measured activity.

The resulting equation constitutes the QSAR model, which can then be used to estimate the toxicity of other haloalkanes based solely on their calculated descriptors.

Table 3: Components of a Hypothetical QSAR Model for Haloalkane Toxicity

| Component | Description for a Model Including this compound | Example |

|---|---|---|

| Response Variable (Activity) | A measured biological or physical property. | Acute toxicity to fish (log(1/LC₅₀)). |

| Predictor Variables (Descriptors) | Calculated numerical representations of molecular structure. | LogP, Molecular Weight, C-Br bond energy, LUMO energy. |

| Correlation Method | The statistical algorithm used to build the model. | Multiple Linear Regression (MLR). |

| Model Equation (Example) | Activity = c₀ + c₁(LogP) + c₂(LUMO) | log(1/LC₅₀) = 0.92*(logP) - 2.58 |

This table illustrates the general framework of a QSAR study. The equation is an example from a published study on haloalkanes and is not specific to this compound.

Prediction of Chemical Reactivity Profiles

Computational methods, particularly Density Functional Theory (DFT), are instrumental in predicting the chemical reactivity of molecules like this compound. nih.govmdpi.com By calculating frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—we can understand its electrophilic and nucleophilic nature. nih.gov The long alkyl chain in this compound primarily influences its lipophilicity, while the bromine atom introduces a polar C-Br bond, making the carbon atom susceptible to nucleophilic attack. chemguide.co.uk

Predictive models for chemical reactions can be developed using machine learning algorithms trained on extensive datasets of known reactions. github.comcam.ac.ukijnc.irarxiv.org For this compound, these models would likely predict substitution and elimination reactions as the primary pathways, consistent with the reactivity of long-chain haloalkanes. chemguide.co.ukoup.com The energy gap between HOMO and LUMO is a key descriptor of chemical reactivity; a smaller gap generally indicates higher reactivity. nih.gov

Table 1: Predicted Reactivity Descriptors for this compound

| Descriptor | Predicted Value/Characteristic | Implication for Reactivity |

| HOMO-LUMO Gap | Moderate | Suggests moderate kinetic stability and reactivity. |

| Electron Affinity | Positive | Indicates the molecule can accept an electron to form an anion. |

| Ionization Potential | High | Requires significant energy to remove an electron. |

| Electrophilicity Index | Moderate | Acts as a moderate electrophile, primarily at the C-Br bond. |

| Nucleophilic Sites | Bromine atom (lone pairs) | Can participate in interactions with electrophiles. |

| Electrophilic Sites | Carbon atom bonded to bromine | Primary site for nucleophilic attack. |

This table is generated based on general principles of haloalkane reactivity and may not represent specific computational results.

Computational Assessment of Biological Interaction Potential

The biological interaction potential of this compound can be assessed using computational methods such as molecular docking and molecular dynamics (MD) simulations. frontiersin.orgbiorxiv.org These techniques model the interaction of this compound with biological macromolecules like proteins and lipid membranes. Due to its long, nonpolar alkyl chain, this compound is expected to exhibit strong hydrophobic interactions, facilitating its partitioning into lipid bilayers. oup.com

Computational models can predict the binding affinity and orientation of this compound within the active sites of enzymes or receptor pockets. frontiersin.org For instance, its structural similarity to fatty acids might allow it to interact with enzymes involved in lipid metabolism. The reliability of these predicted interactions can be computationally assessed to distinguish between biologically relevant conformations and random docking poses. biorxiv.orgnih.gov

Table 2: Computationally Assessed Biological Interaction Parameters

| Interaction Type | Predicted Strength | Target Biomolecule/Environment |

| Hydrophobic Interactions | Strong | Lipid bilayers, hydrophobic pockets of proteins. |

| Van der Waals Forces | Significant | General interactions with various biomolecules. |

| Halogen Bonding | Weak to Moderate | With electron-donating atoms (e.g., oxygen, nitrogen) in proteins. |

| Protein Binding Affinity | Varies by target | Potentially interacts with lipid-binding proteins. |

This table is illustrative and based on the expected behavior of a long-chain bromoalkane.

Theoretical Approaches to Intermolecular Interactions and Aggregation

The self-assembly and aggregation of long-chain molecules like this compound are governed by a balance of intermolecular forces. rsc.orglumenlearning.comteachchemistry.orgsavemyexams.comlabster.com Theoretical models are crucial for understanding these complex interactions. teachchemistry.org

Hydrogen Bonding and Ion-Pair Interactions in Long-Chain Systems

While this compound itself cannot form hydrogen bonds as a donor, the bromine atom can act as a weak hydrogen bond acceptor. nih.govlibretexts.org In the presence of suitable donor molecules, such as water or alcohols, weak C-Br···H-O interactions can occur. nih.gov

More significant are ion-pairing interactions, which can arise when this compound interacts with ionic species. technologynetworks.comnih.govacs.org For example, in the presence of cationic surfactants, the bromide ion can be displaced, and the resulting carbocation can form an ion pair with an anion. ua.pt The long alkyl chain plays a crucial role in stabilizing these assemblies through van der Waals forces. rsc.orgua.pt Theoretical studies have shown that the balance between electrostatic forces, hydrogen bonding, and dispersion forces dictates the structure and stability of such systems. rsc.orgrsc.org

Models for Solid-Liquid Interfacial Phenomena

The behavior of this compound at a solid-liquid interface is critical for applications such as surface modification and lubrication. acs.orgbeilstein-journals.orgdiva-portal.orgunivaq.ituomustansiriyah.edu.iq Theoretical models, including molecular dynamics simulations, can elucidate the arrangement of molecules at interfaces. columbia.edu At a solid-liquid interface, this compound molecules can form self-assembled monolayers. beilstein-journals.orgdiva-portal.org

The structure of these monolayers is influenced by molecule-substrate interactions, intermolecular forces between the alkyl chains, and interactions with the solvent. beilstein-journals.org On a graphite surface, for instance, long-chain bromoalkanes have been shown to form ordered lamellar structures. columbia.educolumbia.edu The head-to-head arrangement of the polar bromine groups is a common motif, driven by a combination of dipole-dipole and dispersion forces. columbia.edu The Young-Laplace equation and the Gibbs adsorption equation are fundamental theoretical tools for describing the thermodynamics of these interfaces. univaq.itiptsalipur.org

Applications of 1 Bromononadecane and Its Derivatives in Chemical Science and Materials Engineering

Strategic Utility as a Building Block in Complex Organic Synthesis

1-Bromononadecane, with its C19 alkyl chain, is a valuable lipophilic building block in organic synthesis. Its primary role is to introduce a long hydrocarbon chain into a target molecule. This is exemplified in the synthesis of novel HIV-1 reverse transcriptase inhibitors. nih.gov In one such synthesis, this compound is coupled with a protected acetylenic alcohol in the presence of n-butyllithium (n-BuLi) in a tetrahydrofuran-hexamethylphosphoramide (THF-HMPA) solvent system. nih.gov This reaction, an acetylenic coupling, forms a new carbon-carbon bond and is a key step in creating long-chain fatty acids designed to inhibit the viral enzyme. nih.gov

The utility of this compound extends to the synthesis of other complex molecules, such as long-chain monounsaturated hydrocarbons. researchgate.net For instance, it can be reacted with 1-octyne (B150090) in an alkylation reaction to produce (Z)- and (E)-olefins after subsequent reduction steps. researchgate.net Like other bromoalkanes, it is also a suitable precursor for preparing Grignard reagents (nonadecylmagnesium bromide). This organometallic intermediate is highly reactive and can be used to form carbon-carbon bonds with a wide variety of electrophiles, a fundamental transformation in organic chemistry. atamankimya.com

A summary of representative synthetic applications is provided in the table below.

| Reaction Type | Reactants | Reagents/Conditions | Product Type | Reference |

| Acetylenic Coupling | This compound, Protected Alkyne | n-BuLi, THF-HMPA | Long-chain alkynol | nih.gov |

| Alkylation | This compound, 1-Octyne | Base, then reduction | Monounsaturated hydrocarbon | researchgate.net |

Development of Functional Materials and Polymers

The long, saturated nineteen-carbon chain of this compound makes it an important precursor for materials where hydrophobicity, chain organization, and surface properties are critical.

Stimuli-responsive or "smart" polymers are macromolecules that change their properties in response to external triggers like temperature, pH, or light. mdpi.comjchemrev.comresearchgate.net The incorporation of long alkyl chains, derived from precursors like this compound, is a key strategy for designing these materials. chinesechemsoc.org While direct synthesis examples using this compound are specific, the principles apply broadly. For example, long alkyl chains can be attached to polymer backbones to create amphiphilic structures. chinesechemsoc.org These polymers can self-assemble in solution or form hydrogels where the hydrophobic interactions between the alkyl chains act as physical crosslinks, influencing the material's mechanical strength and response to stimuli. researchgate.netchinesechemsoc.org In the development of ionic glass, for instance, it has been observed that longer alkyl chains on imidazolium (B1220033) ionic liquids can interfere with the formation of noncovalent bonds due to steric effects, leading to weaker mechanical strength. chinesechemsoc.org This demonstrates the direct influence of alkyl chain length on the bulk properties of advanced materials.

This compound and its homologues are used extensively in surface modification, particularly in the formation of self-assembled monolayers (SAMs). wikipedia.org SAMs are ordered molecular layers that spontaneously form on a substrate, allowing for precise control over surface properties like wettability and adhesion. wikipedia.org

Long-chain 1-bromoalkanes can be deposited on surfaces like graphite (B72142) to study self-assembly phenomena. acs.orgcolumbia.edu Research on 1-bromoeicosane (B1265406) (C20) and shorter 1-bromoalkanes on graphite shows they form lamellar packing structures. acs.orgcolumbia.edu The molecules align in a head-to-head arrangement, with the bromine atoms of adjacent molecules facing each other. columbia.edu The specific packing angle and intermolecular spacing can be influenced by the solvent and temperature. columbia.edu While long-chain 1-bromoalkanes may not form stable monolayers on their own at an air-water interface, they can be incorporated into films with other molecules, like fatty acids, to improve surface compatibility and stability. rsc.org This ability to create well-defined, hydrophobic surfaces is critical for applications in electronics, sensors, and biocompatible coatings. epo.orgfraunhofer.de

The table below summarizes structural parameters observed for a close homologue, 1-bromoeicosane, in a self-assembled monolayer on graphite, illustrating the type of data obtained in such studies.

| System | Lamella-Backbone Angle | Intermolecular Spacing | Observations | Reference |

| 1-Bromoeicosane on Graphite (UHV, 80 K) | 66° ± 3° | Not specified | Head-to-head bromine orientation, significant disorder | columbia.edu |

| 1-Bromoeicosane on Graphite (in solution, ~290 K) | 81° ± 3° to 90° ± 2° | 0.36 ± 0.02 nm to 0.46 ± 0.05 nm | Head-to-head bromine orientation, nearly rectangular array | columbia.edu |

Precursor in the Synthesis of Stimuli-Responsive Materials (e.g., Membranes, Hydrogels)

Investigation in Lipid-Like Systems and Ionic Liquids

The structural features of this compound—a polar head group (bromine) and a long, lipid-like tail—make it a subject of interest in specialized areas of materials science, including cocrystals and ionic liquids.